molecular formula C34H45N3O2 B11044911 N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide

N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide

Cat. No.: B11044911
M. Wt: 527.7 g/mol
InChI Key: WYWWVRKHOIGAIC-UHFFFAOYSA-N
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Description

N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3311~3,7~]dec-1-yl)benzamide is a complex organic compound featuring a piperazine ring, a tricyclic decane structure, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Acylation Reaction: The piperazine intermediate is then acylated with 3-methyl-1-oxobutan-2-yl chloride to introduce the acyl group.

    Coupling with Tricyclo[3.3.1.1~3,7~]dec-1-ylbenzamide: The final step involves coupling the acylated piperazine intermediate with 4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its interactions with various biological targets, including neurotransmitter receptors and enzymes

Medicine

In medicine, N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide is explored for its potential as a pharmaceutical agent. It may exhibit activity as an antidepressant, antipsychotic, or anxiolytic, given its structural similarity to known psychoactive compounds.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to changes in mood, perception, and behavior. The exact molecular pathways involved would depend on the specific receptor subtypes and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide shares structural similarities with other piperazine derivatives, such as buspirone and aripiprazole, which are used as anxiolytics and antipsychotics, respectively.
  • Tricyclic Antidepressants: Compounds like amitriptyline and imipramine also feature complex ring structures and are used to treat depression and anxiety.

Uniqueness

What sets this compound apart is its unique combination of a piperazine ring with a tricyclic decane structure, which may confer distinct pharmacological properties and a different side effect profile compared to other similar compounds.

This detailed overview provides a comprehensive understanding of N-{1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3311~3,7~]dec-1-yl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H45N3O2

Molecular Weight

527.7 g/mol

IUPAC Name

4-(1-adamantyl)-N-[1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C34H45N3O2/c1-22(2)31(33(39)37-13-11-36(12-14-37)30-15-23(3)5-6-24(30)4)35-32(38)28-7-9-29(10-8-28)34-19-25-16-26(20-34)18-27(17-25)21-34/h5-10,15,22,25-27,31H,11-14,16-21H2,1-4H3,(H,35,38)

InChI Key

WYWWVRKHOIGAIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C(C(C)C)NC(=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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